molecular formula C15H22O2 B13852592 Propan-2-yl 3-phenylhexanoate

Propan-2-yl 3-phenylhexanoate

Cat. No.: B13852592
M. Wt: 234.33 g/mol
InChI Key: GXPREZSLTLCPSE-UHFFFAOYSA-N
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Description

Propan-2-yl 3-phenylhexanoate is an organic ester compound that features a propan-2-yl group attached to a 3-phenylhexanoate moiety Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 3-phenylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-phenylhexanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-phenylhexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-phenylhexanoic acid and isopropanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Acidic or basic catalysts with different alcohols.

Major Products

    Hydrolysis: 3-phenylhexanoic acid and isopropanol.

    Reduction: 3-phenylhexanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Propan-2-yl 3-phenylhexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-phenylhexanoate in biological systems involves its interaction with specific molecular targets. As an ester, it can be hydrolyzed by esterases to release the active 3-phenylhexanoic acid, which may interact with various enzymes and receptors in the body. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 3-(1H-indol-3-yl)propanoate: Another ester with a similar structure but different aromatic group.

    Phenylacetone: A compound with a phenyl group and a ketone functional group.

    2-Phenyl-2-propanol: An alcohol with a phenyl group and a propanol moiety.

Uniqueness

Propan-2-yl 3-phenylhexanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of a propan-2-yl group and a 3-phenylhexanoate moiety makes it particularly interesting for applications in organic synthesis and potential therapeutic uses.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

propan-2-yl 3-phenylhexanoate

InChI

InChI=1S/C15H22O2/c1-4-8-14(11-15(16)17-12(2)3)13-9-6-5-7-10-13/h5-7,9-10,12,14H,4,8,11H2,1-3H3

InChI Key

GXPREZSLTLCPSE-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)OC(C)C)C1=CC=CC=C1

Origin of Product

United States

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